molecular formula C35H31NO6 B5013376 1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate

1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate

Cat. No.: B5013376
M. Wt: 561.6 g/mol
InChI Key: NBGPGIWNRRSJAO-UHFFFAOYSA-N
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Description

The compound “1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate” is a complex organic molecule. It contains several functional groups and structural motifs that are common in organic chemistry, including a phenylacetyl group, a dimethoxyphenyl group, and a naphthyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The 3,4-dimethoxyphenyl and phenylacetyl groups would likely contribute to the compound’s overall polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the dimethoxyphenyl group could potentially increase the compound’s solubility in organic solvents .

Properties

IUPAC Name

[1-[(3,4-dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31NO6/c1-39-29-19-18-26(22-31(29)40-2)35(36-32(37)21-24-11-5-3-6-12-24)34-28-16-10-9-13-25(28)17-20-30(34)42-33(38)23-41-27-14-7-4-8-15-27/h3-20,22,35H,21,23H2,1-2H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGPGIWNRRSJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4)NC(=O)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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